molecular formula C10H12N4 B13076339 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13076339
M. Wt: 188.23 g/mol
InChI Key: WHOGZPLOTYRLNL-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine ( 1372891-99-0) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol, this pyrazoline derivative features a 3-methylpyridine moiety linked via a methylene bridge to a 3-aminopyrazole ring . Pyrazolines are well-known as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with multiple biological targets . Researchers investigate this compound and its analogs within the broader context of pyrazoline therapeutics, which have demonstrated a wide spectrum of pharmacological properties in scientific literature, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . The compound serves as a key synthetic intermediate for developing novel bioactive molecules, particularly as a building block for cannabinoid CB1 receptor antagonists and other therapeutically relevant compounds . Its structure aligns with typical intramolecular charge transfer (ICT) compounds, which may offer additional applications in material science . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound according to laboratory safety protocols.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-5-12-9(8)7-14-6-4-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

WHOGZPLOTYRLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Key Reaction Types:

  • Cyclocondensation of hydrazines with diketones: This classical method forms pyrazole rings by nucleophilic attack of hydrazine on diketones under aprotic dipolar solvents (e.g., DMF, NMP) often enhanced by acid catalysts like HCl to improve yields and reaction rates.
  • 1,3-Dipolar cycloaddition: Diazocarbonyl compounds or nitrilimines react with alkynes or alkenes to form pyrazoles through cycloaddition, offering regioselectivity and mild conditions.
  • Use of α-benzotriazolylenones: These intermediates enable regioselective synthesis of substituted pyrazoles with high yields and allow further functionalization at the 4-position of the pyrazole ring.

Specific Preparation Method for 1-[(3-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine

While direct literature on this exact compound is limited, synthesis typically involves the condensation of a pyrazol-3-amine intermediate with a 3-methylpyridin-2-ylmethyl precursor or its equivalents. The following steps outline a plausible and documented approach based on analogous pyrazole and pyridine chemistry:

Step 1: Synthesis of Pyrazol-3-amine Core

  • Starting from hydrazine derivatives and α,β-unsaturated ketones or 1,3-diketones, pyrazol-3-amine can be synthesized via cyclocondensation.
  • For example, hydrazine hydrate reacts with methyl ketones under acidic or aprotic solvent conditions to give pyrazol-3-amine derivatives in moderate to high yields.

Step 2: Introduction of the 3-Methylpyridin-2-ylmethyl Group

  • The 3-methylpyridin-2-ylmethyl moiety can be introduced by nucleophilic substitution or reductive amination using an appropriate 3-methylpyridin-2-yl aldehyde or halide.
  • A common method involves reacting 1H-pyrazol-3-amine with 3-methylpyridin-2-carboxaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride or other mild reducing agents) to form the target compound.

Step 3: Purification and Characterization

  • The crude product is typically purified by column chromatography using silica gel with hexane/ethyl acetate gradients.
  • Characterization is performed by NMR (1H, 13C), IR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclocondensation Hydrazine hydrate + 1,3-diketone DMF, NMP, or EtOH Ambient to reflux 60–90 Acid catalyst (HCl) improves yield
Reductive amination Pyrazol-3-amine + 3-methylpyridin-2-carboxaldehyde + NaBH3CN Methanol or EtOH Room temperature 70–85 Mild reducing agent preserves functional groups
Purification Silica gel chromatography Hexane/EtOAc Ambient Gradient elution for purity

Research Findings and Comparative Analysis

  • Gosselin et al. demonstrated that aprotic dipolar solvents with acid additives enhance cyclocondensation efficiency, which is crucial for pyrazole ring formation.
  • Reductive amination is a preferred method for attaching pyridine substituents due to its mildness and selectivity, minimizing side reactions.
  • Alternative methods such as 1,3-dipolar cycloaddition offer regioselective access to substituted pyrazoles but may require specialized reagents and catalysts.
  • The electronic nature of substituents on the pyrazole ring has minimal impact on yields in related syntheses, suggesting robustness of the method.

Summary Table of Preparation Methods for this compound

Methodology Description Advantages Limitations
Cyclocondensation + Reductive Amination Formation of pyrazol-3-amine followed by reductive amination with 3-methylpyridin-2-carboxaldehyde High yield, mild conditions, accessible reagents Requires purification steps, sensitive to moisture
1,3-Dipolar Cycloaddition Cycloaddition of diazo or nitrilimine intermediates with alkynes/alkenes Regioselective, versatile More complex reagents, catalyst dependent
Benzotriazolylenone Route Regioselective condensation with hydrazines High regioselectivity, functionalization options Multi-step, specialized intermediates

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH₂) on the pyrazole ring undergoes oxidation under controlled conditions:

  • N-Oxide formation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichlorloromethane at 0–25°C yields the corresponding N-oxide derivative.

  • Oxidative coupling : Air-mediated oxidation in ethanol at reflux temperature facilitates ring aromatization, as observed in related pyrazolopyridine syntheses .

Reagents and Conditions

Reaction TypeReagents/ConditionsProduct
N-OxidationmCPBA, CH₂Cl₂, 0–25°CPyrazole N-oxide
AromatizationAir, ethanol, refluxAromatic pyrazolopyridine

Nucleophilic Substitution

The amine group participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride in the presence of triethylamine to form N-acetyl derivatives.

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to generate imine linkages .

Key Example

  • Reaction with acetyl chloride:
    Amine+CH3COClEt3NCH3CONH Pyrazole\text{Amine}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{CH}_3\text{CONH Pyrazole}

Electrophilic Aromatic Substitution

The pyridine and pyrazole rings undergo electrophilic attacks:

  • Nitration : Pyridine’s methyl group directs nitration to the para position using HNO₃/H₂SO₄.

  • Halogenation : Chlorination with Cl₂/FeCl₃ occurs preferentially on the pyridine ring .

Regioselectivity Data

PositionReactivity (Pyridine vs. Pyrazole)
Pyridine C4High (due to methyl directing effect)
Pyrazole C5Moderate

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

  • Buchwald-Hartwig : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos .

Optimized Conditions

ReactionCatalyst SystemYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–78%
Buchwald-HartwigPd₂(dba)₃/Xantphos, t-BuONa70–85%

Coordination Chemistry

The amine and pyridine nitrogen atoms act as ligands for metal complexes:

  • Zinc complexes : Forms stable octahedral complexes with ZnCl₂ in methanol .

  • Copper-mediated reactions : Participates in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) .

Stability Data

Metal IonComplex GeometryStability Constant (log K)
Zn²⁺Octahedral8.2
Cu²⁺Square planar7.8

Redox and Acid-Base Behavior

  • pH-dependent tautomerism : The pyrazole ring exhibits amine–imine tautomerism in acidic/basic media .

  • Redox stability : Stable under aerobic conditions but prone to decomposition in strong oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups on the pyrazole ring or the attached aromatic/heteroaromatic systems. A comparative summary is provided in Table 1 .

Table 1 : Structural Comparison of Pyrazole Derivatives
Compound Name Substituent at Pyrazole 1-Position Substituent at Pyrazole 3-Position Key Structural Features Reference
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine (3-Methylpyridin-2-YL)methyl NH₂ Pyridine with methyl group enhances binding
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine (2-Methylphenyl)methyl NH₂ Hydrophobic aromatic substituent
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (2-Chloro-4-fluorophenyl)methyl NH₂ Electron-withdrawing groups improve stability
3-(Pyridin-3-YL)-1H-pyrazol-5-amine H NH₂; pyridin-3-yl at position 3 Pyridine at pyrazole 3-position
1-[(3-Methylthiophen-2-YL)methyl]-1H-pyrazol-5-amine (3-Methylthiophen-2-YL)methyl NH₂ Thiophene enhances π-stacking
5-Amino-3-methyl-1-phenylpyrazole Phenyl NH₂; methyl at position 3 Simplified aromatic system

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F in ) increase stability and may modulate reactivity in biological environments.
  • Solubility : Pyridine-containing derivatives (e.g., target compound) exhibit higher aqueous solubility compared to purely aromatic analogs (e.g., ) due to the polarizable nitrogen atom .
  • Bioactivity : The 3-methylpyridine group in the target compound likely enhances interactions with enzymatic active sites, as seen in histone methyltransferase inhibitors ().

Physicochemical Properties

Table 2 summarizes molecular weights, melting points, and spectral data from the evidence.

Table 2 : Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
This compound 215 (HRMS) 104–107 δ 8.87 (d, J = 2.4 Hz, pyridine-H)
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine 187.24 N/A IR: 3352 cm⁻¹ (NH₂)
N-(Pyrimidin-2-yl)-1H-pyrazol-3-amine 193.27 201–202 δ 12.25 (s, NH), 8.46 (pyrimidine-H)
1-[(3-Methylthiophen-2-YL)methyl]-1H-pyrazol-5-amine 193.27 N/A IR: 3243 cm⁻¹ (NH₂)

Key Trends :

  • Melting Points : Pyrimidine-containing derivatives () exhibit higher melting points due to stronger intermolecular hydrogen bonding.
  • Spectral Signatures : NH₂ groups consistently appear at ~3200–3350 cm⁻¹ in IR spectra, while pyridine protons resonate downfield in NMR (δ 8.4–8.9) .

Biological Activity

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine, also known by its CAS number 1564913-46-7, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10_{10}H12_{12}N4_4
  • Molecular Weight : 202.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a 3-methylpyridine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets that are crucial in cancer progression and inflammation. The following are key mechanisms through which this compound exerts its effects:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole compounds can significantly inhibit the growth of various cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. For instance, related compounds exhibit IC50_{50} values ranging from 3.79 µM to 42.30 µM against these cell lines .
  • Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Biological Activity Data

The following table summarizes the biological activities and IC50_{50} values reported for similar pyrazole compounds, which may provide insights into the activity of this compound.

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylA54926Growth inhibition
1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)NCI-H46069.95% inhibitionAutophagy induction
1-(4-tert-butylbenzyl)-pyrazole derivativeMCF77.01Topoisomerase-II inhibition

Case Study 1: Anticancer Activity

In a comparative study assessing various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines through multiple pathways including apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Potential

Another study highlighted the anti-inflammatory properties of pyrazole derivatives, suggesting that such compounds could serve as potential therapeutic agents in treating inflammatory diseases due to their ability to inhibit cytokine production .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine?

  • Answer : The compound’s structure can be confirmed using a combination of 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups . Single-crystal X-ray diffraction is critical for resolving stereochemistry and confirming spatial arrangements of substituents, as demonstrated in pyrazole derivatives with similar complexity . For example, X-ray data for analogous compounds revealed bond angles and torsional strain influencing reactivity .

Q. What synthetic routes are commonly employed for preparing this compound, and how can purity be optimized?

  • Answer : A two-step approach is often used:

Condensation : Reacting 3-methylpyridine-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole core .

Functionalization : Introducing the methylpyridylmethyl group via nucleophilic substitution or coupling reactions .

  • Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) and recrystallization from ethanol or dichloromethane . Monitoring by thin-layer chromatography (TLC) ensures intermediate purity .

Q. How do structural modifications at the pyrazole and pyridyl positions influence biological activity?

  • Answer : Substitutions on the pyrazole ring (e.g., halogenation at the 5-position) and pyridylmethyl group (e.g., methyl vs. trifluoromethyl) alter electronic properties and steric bulk, impacting interactions with targets like enzymes or receptors. For instance, 4-aryl-methylpyrazol-3-amines showed enhanced antibacterial activity with electron-withdrawing groups on the aryl ring . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to guide modifications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Answer : Discrepancies in IC50_{50} values or efficacy often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardize assays : Use consistent cell models (e.g., HepG2 for hepatocyte studies) and glucose concentrations (e.g., 10 mM for glucokinase activity) .
  • Control for metabolites : LC-MS/MS can identify degradation products interfering with activity measurements .
  • Validate targets : CRISPR-Cas9 knockout models confirm target specificity, as seen in studies of pyrazolo[1,5-a]pyrimidines .

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations enhance understanding of its mechanism?

  • Answer :

  • DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For example, DFT revealed charge distribution in pyridylpyrazole derivatives, explaining regioselectivity in alkylation reactions .
  • MD : Simulates protein-ligand interactions over time. A 100-ns MD trajectory of the compound bound to glycogen synthase kinase-3β (GSK-3β) identified key hydrogen bonds stabilizing the complex .

Q. What experimental designs assess the environmental fate and ecotoxicity of this compound?

  • Answer : Follow protocols from longitudinal environmental studies:

  • Abiotic degradation : Hydrolysis/photolysis experiments at varying pH and UV exposure .
  • Biotic transformation : Use soil microcosms or activated sludge to track microbial metabolism via 14^{14}C-labeling .
  • Trophic transfer analysis : Measure bioaccumulation in Daphnia magna and zebrafish models, correlating with logP values .

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